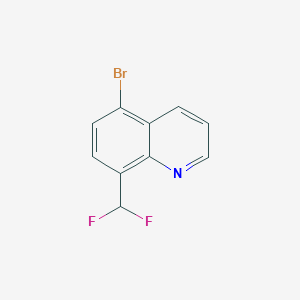

5-bromo-8-(difluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-8-(difluoromethyl)quinoline is a heterocyclic compound. It has a molecular formula of C10H6BrF2N and an average mass of 258.062 Da . It has gained considerable attention in biological and medicinal sciences due to its diverse applications.

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, involves various protocols. For instance, the compound can be prepared by bromination of 8-hydroxyquinoline with the addition of bromine to give a mono brominated compound, 5-bromo-8-hydroxyquinoline. The 5-bromo-8-hydroxylquinoline compound is then coupled with chloro-acetic acid in the presence of NaOH to produce 5-bromo-8-quinolinolinoxylacetic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a bromine atom at the 5th position and a difluoromethyl group at the 8th position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H6BrF2N and an average mass of 258.062 Da .Scientific Research Applications

Fluorescence Enhancement and Trace Metal Detection

A synthesized fluorescent reagent, 5-(4-bromo-diazobenzo)-8-(8-diazoamino quinoline) quinoline, demonstrates fluorescence enhancement in a basic medium. It offers a linear response to Cu2+ ions in trace amounts, providing a method for detecting trace metals in samples like rice and wheat flour with satisfactory results (Weng Hui-ping, 2010).

C-H Bond Difluoroalkylation

A nickel-catalyzed method enables the regioselective C-H bond difluoroalkylation of 8-aminoquinoline scaffolds with difluoromethyl bromides. This process yields C5-functionalized difluoromethylated quinolines with broad substrate scope, facilitating access to these compounds in good to excellent yields (Haodong Chen et al., 2016).

Acid Corrosion Inhibition

The effectiveness of 8-(n-bromo-R-alkoxy)quinoline derivatives as anodic-type inhibitors for mild steel corrosion in acidic environments has been demonstrated through electrochemical methods. These compounds show significant inhibition efficiency, which increases with the hydrocarbon chain length, and their adsorption on the steel surface follows the Langmuir adsorption isotherm equation. Theoretical studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, support these findings (A. Tazouti et al., 2021).

Steric Pressure Transmission

Research on the steric pressure transmission by the trifluoromethyl group reveals its role as both an emitter and transmitter in chemical reactions. This insight is crucial for understanding the steric effects in organic synthesis and could impact the design of new chemical reactions and materials (M. Schlosser et al., 2006).

properties

IUPAC Name |

5-bromo-8-(difluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYZCNNGIVVAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2248394-00-3 |

Source

|

| Record name | 5-bromo-8-(difluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.